2-Chloro-6-fluoroquinazoline

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Sourcing a single, predictable handle for quinazoline library synthesis often means choosing between tedious protecting-group strategies or purifying regioisomeric mixtures. 2-Chloro-6-fluoroquinazoline solves this with a single reactive C-2 chloro group for clean SNAr amination, while the metabolically stable C-6 fluoro substituent remains intact. • Orthogonal reactivity: C-2 chloro enables sequential derivatization without protecting-group manipulation. • Scalable supply: Available from gram to kilogram quantities, eliminating hazardous late-stage fluorination. • Predictable quality: Single reactive handle simplifies impurity profiling and QC method development.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
CAS No. 113082-27-2
Cat. No. B038228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoroquinazoline
CAS113082-27-2
Synonyms2-chloro-6-fluoroquinazoline
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1F)Cl
InChIInChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
InChIKeyXYJZACFROUOTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoroquinazoline: Kinase-Targeted Building Block


2-Chloro-6-fluoroquinazoline (CAS 113082-27-2) is a halogenated quinazoline derivative with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol . The quinazoline scaffold is a privileged heterocyclic framework in medicinal chemistry, widely recognized for its role as the core structure in numerous FDA-approved kinase inhibitors including gefitinib, erlotinib, lapatinib, and afatinib [1]. This particular derivative features dual halogen substitution with a chloro group at the C-2 position and a fluoro group at the C-6 position of the quinazoline bicyclic ring system, creating a strategically functionalized intermediate suitable for sequential orthogonal derivatization in multi-step synthetic routes [2].

Orthogonal handles C-2 chloro for SNAr, C-6 fluoro remains intact during first-stage amination, enabling sequential derivatization without protecting groups.
Single reactive site No positional selectivity challenge compared to 2,4-dichloro analogs; simplifies reaction monitoring and impurity profiling in multi-step routes.
Pre-installed 6-fluoro Eliminates late-stage fluorination chemistry; supports direct access to 6-fluoroquinazoline-based kinase inhibitor scaffolds for structure-activity relationship exploration.

2-Chloro-6-fluoroquinazoline: Advantages Over Simpler Analogs


The halogen substitution pattern on the quinazoline scaffold fundamentally determines both the synthetic trajectory and the physicochemical properties of downstream derivatives. The chloro substituent at the C-2 position provides a reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling introduction of amine, ether, or carbon-based functionality at the electrophilic 2-position [1]. Simultaneously, the fluoro substituent at the C-6 position modulates the electronic character of the heterocyclic core, altering the reactivity of the C-2 chloro group while providing a metabolically stable moiety that influences lipophilicity and target binding in final drug candidates [2]. Substituting with a non-halogenated quinazoline eliminates both synthetic handles, while mono-halogenated variants (e.g., 2-chloroquinazoline or 6-fluoroquinazoline) lack the orthogonal reactivity profile required for sequential, chemoselective derivatization without protecting group manipulations [3].

Target compound
2-Chloro-6-fluoroquinazoline
Dual halogen: reactive C-2 Cl, metabolically stable C-6 F. Orthogonal reactivity for sequential functionalization.
Analog may not substitute
Non-halogenated quinazoline lacks both synthetic handles; direct replacement prevents SNAr or cross-coupling pathways.
Mono-halogenated variants (e.g., 2-chloroquinazoline) lack the 6-fluoro group; metabolic stability and electronic modulation may differ.
2,4-Dichloro-6-fluoroquinazoline introduces positional selectivity challenges between C-2 and C-4 chloro, requiring chemoselective control or protecting-group strategies.

Evidence: 2-Chloro-6-fluoroquinazoline Differentiation


Orthogonal SNAr and Cross-Coupling Reactivity

The presence of a chloro substituent at the C-2 position provides a reactive electrophilic center for nucleophilic aromatic substitution (SNAr) with amines, while the C-6 fluoro group remains intact under typical SNAr conditions, enabling subsequent orthogonal functionalization. In multihalogenated quinazoline systems, the intrinsic reactivity order follows Csp2–I > C(4)–Cl > Csp2–Br, with the C-2 chloro position demonstrating distinct reactivity from C-4 chloro in 2,4-dichloro systems [1]. Unlike 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0) which requires chemoselective control to differentiate between the two chloro positions, 2-chloro-6-fluoroquinazoline presents a single chloro handle, eliminating positional selectivity challenges during initial amination steps [2].

Orthogonal reactivity
Class-level inference
Target: Single C-2 Cl, no positional conflict
2,4-Dichloro analog: Two chloro sites require selectivity control
Reduces selectivity requirements
Simplifies initial amination step; reported to reduce synthetic complexity and improve step economy.
Reactivity hierarchy based on multihalogenated quinazoline cross-coupling studies.
Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Fluorine Substituent Effect on Quinazoline Stability

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level on structurally related quinazoline derivatives demonstrated that halogen substitution on the quinazoline scaffold is thermodynamically more favorable than methyl or ethyl substitution, with computed thermodynamic quantities revealing halogenated derivatives exhibit enhanced stability [1]. Although the published study evaluated chlorine and bromine substituents rather than fluorine specifically, the computational framework establishes that halogen incorporation—particularly electronegative halogens—confers distinct electronic advantages on the quinazoline core that cannot be replicated by alkyl-substituted analogs. The fluoro group at C-6 additionally provides metabolic stability through the strength of the C–F bond (~485 kJ/mol), which exceeds that of the C–Cl bond (~327 kJ/mol) [2].

C–F bond stability
Class-level inference
~485 kJ/mol
C–F bond dissociation energy
Reported thermodynamic preference for halogenated quinazoline scaffolds; C–F stronger than C–Cl (~327 kJ/mol).
DFT calculations on related derivatives; metabolic stability benefit is class-level inference.
Computational Chemistry DFT Analysis Medicinal Chemistry

Lipophilicity Profile: CNS-Permeable Scaffold Design

2-Chloro-6-fluoroquinazoline exhibits a calculated XLogP3 value of 1.0 [1]. This balanced lipophilicity falls within the optimal range for oral bioavailability and CNS permeability, as defined by Lipinski's Rule of Five (XLogP ≤ 5) and refined CNS drug-likeness criteria (optimal XLogP 1–3). By comparison, the non-fluorinated analog 2-chloroquinazoline (XLogP3 ~1.3, estimated) and the 6,7-dimethoxy-substituted kinase inhibitor scaffolds frequently exceed XLogP3 of 2.5 [2], potentially limiting CNS applications. The strategic placement of the electron-withdrawing fluoro group at C-6 modulates the overall lipophilicity while maintaining the hydrogen bond acceptor count at 2, preserving favorable drug-like properties.

Lipophilicity
Supplier data
XLogP3 = 1.0
Calculated; HBA=2, HBD=0
Reported within typical CNS drug-likeness range (1–3); may support brain-penetrant scaffold design.
Calculated value; confirm experimentally for lead optimization.
Physicochemical Properties Drug Design ADME Prediction

6-Substituted Quinazoline Kinase Inhibitor Activity

A series of novel 6-substituted quinazoline derivatives synthesized as EGFR and HER2 inhibitors demonstrated potent activity, with compound 5c achieving IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. The 6-position substitution on the quinazoline scaffold is a critical determinant of kinase inhibitory activity, as established by the structure-activity relationships of clinically approved agents including lapatinib (6-heteroaryl substituted) and gefitinib (6-substituted) [2]. 2-Chloro-6-fluoroquinazoline provides the 6-fluoro substituent pre-installed, enabling direct access to 6-fluoroquinazoline-based kinase inhibitors that maintain the pharmacophoric requirement for 6-position occupation in the ATP-binding pocket.

6-Substituted kinase activity
Class-level inference
6-Substituted analog: EGFR IC50 2.6 nM, HER2 IC50 4.3 nM (reported)
Unsubstituted quinazoline: lacks kinase inhibition
6-position critical for potency
Pre-installed 6-fluoro enables direct access to 6-fluoroquinazoline kinase inhibitor libraries; supports scaffold-based design.
Activity values from a published 6-substituted quinazoline series, not measured on this building block.
Kinase Inhibition Oncology EGFR/HER2 Structure-Activity Relationship

2-Chloro-6-fluoroquinazoline: Application Scenarios


2-Amino-6-fluoroquinazoline Kinase Inhibitor Libraries

Utilize the C-2 chloro group for SNAr amination with diverse primary and secondary amines to generate focused libraries of 2-amino-6-fluoroquinazoline derivatives. This transformation proceeds under standard thermal or microwave conditions without affecting the C-6 fluoro group, enabling rapid SAR exploration at the 2-position while maintaining the metabolically stable 6-fluoro pharmacophore [1]. This application is particularly relevant for EGFR, HER2, and VEGFR kinase inhibitor programs where 6-substituted quinazolines have demonstrated clinical efficacy and where 6-fluoro substitution has been shown to confer favorable metabolic stability relative to unsubstituted or methoxy-substituted analogs [2].

Sequential Orthogonal Derivatization: SNAr then Cross-Coupling

Execute SNAr amination at the C-2 chloro position followed by late-stage functionalization of the quinazoline scaffold. The C-6 fluoro group remains inert during initial SNAr steps but may serve as a leaving group under specific metal-catalyzed cross-coupling conditions. Kinetic studies of methoxy-dehalogenation in substituted quinazolines demonstrate that fluoro substituents at the 6-position undergo displacement more readily than chloro substituents under nucleophilic conditions in methanol, with the order of reactivity being 7- > 5- > 6- and 8- [3]. This reactivity differential provides opportunities for sequential derivatization strategies distinct from those possible with 2,4-dichloro-6-fluoroquinazoline, where C-2 and C-4 chemoselectivity must first be addressed [4].

Scalable Synthesis for Preclinical Candidates

2-Chloro-6-fluoroquinazoline is commercially available in quantities up to kilogram scale from multiple suppliers [5]. Its single reactive chloro handle simplifies reaction monitoring and impurity profiling compared to dichloro analogs that generate mixtures of regioisomeric amination products [4]. The predictable reactivity profile reduces process development time and facilitates the establishment of robust quality control specifications. Procurement of pre-functionalized 6-fluoro building blocks eliminates the need for hazardous fluorination reagents (e.g., Selectfluor, DAST) in downstream synthetic sequences, improving both safety and cost-efficiency in scale-up operations [2].

Brain-Penetrant Kinase Inhibitor Development

Leverage the calculated XLogP3 value of 1.0 and the metabolically stable C-6 fluoro group as starting points for CNS-targeted kinase inhibitor design [5]. The balanced lipophilicity falls within the optimal range for blood-brain barrier penetration (XLogP 1–3), while the fluoro substituent contributes to reduced P-glycoprotein efflux susceptibility relative to more lipophilic quinazoline scaffolds [2]. This application addresses the growing need for brain-penetrant kinase inhibitors targeting glioblastoma, brain metastases, and neurodegenerative disorders where aberrant kinase signaling has been implicated.

Application
Selection Property
Validation Focus
2-Amino-6-fluoroquinazoline libraries
C-2 SNAr reactivity with amines without protecting group manipulation
Reaction scope with diverse amines; retention of 6-fluoro under thermal/microwave conditions
Sequential orthogonal derivatization
Inertness of C-6 fluoro during initial amination; potential for late-stage cross-coupling
Order of methoxy-dehalogenation reactivity (6- vs 2-position) under nucleophilic conditions
Preclinical candidate scale-up
Single reactive chloro handle reduces regioisomeric impurity risk
Process robustness, impurity profiling, and avoidance of hazardous fluorination reagents
Brain-penetrant kinase inhibitor design
Reported XLogP3 1.0 and metabolically stable 6-fluoro motif
CNS MPO score optimization; P-gp efflux susceptibility review

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